2,5-Dimethylbenzoylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

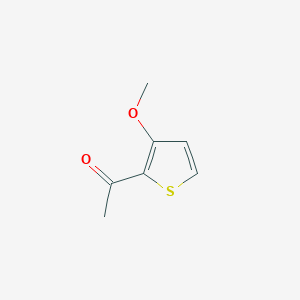

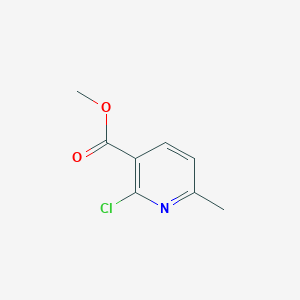

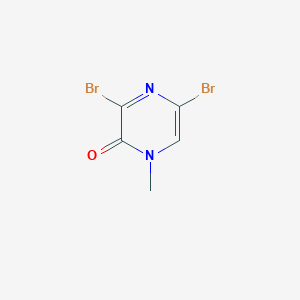

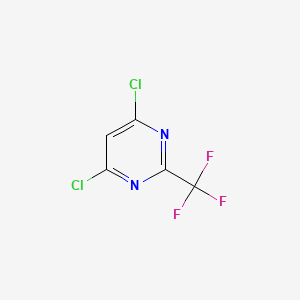

2,5-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzoylacetonitrile is represented by the InChI code1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 . This indicates that the compound has a benzene ring with two methyl groups and a nitrile group attached to it. Physical And Chemical Properties Analysis

2,5-Dimethylbenzoylacetonitrile is a white solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Photochemical Reactions

The study by Howell et al. (2000) explored the photochemical reactivity of dimethylbenzonitriles, including 2,5-dimethylbenzonitrile, in acetonitrile. They found that phototransposition and photoaddition reactions occur, leading to the formation of complex products. This work provides insights into the mechanism of photochemical transformations of aromatic nitriles, suggesting potential applications in synthetic chemistry (Howell, Pincock, & Stefanova, 2000).

Chemical Sensors

Yun et al. (2017) developed a novel ethylenediamine-based chemosensor for the selective detection of Cu2+ ions in both acetonitrile and aqueous solvent systems. This sensor shows strong complexing ability and has been successfully applied in confocal fluorescence imaging of living cells, demonstrating the potential for environmental and biological monitoring (Yun et al., 2017).

Enzyme Activity Studies

Research by Easterbrook et al. (2001) investigated the effects of acetonitrile, among other solvents, on the activities of various cytochrome P450 isoforms and phase II conjugation enzymes in human hepatocytes. They found that acetonitrile had no apparent effects on enzyme activities, which is important for choosing solvents in metabolism studies (Easterbrook, Lu, Sakai, & Li, 2001).

Electrochemical Synthesis

A study by Isse and Gennaro (2002) explored the electrochemical carboxylation of chloroacetonitrile in acetonitrile, demonstrating an efficient method to synthesize cyanoacetic acid. This research highlights the potential of electrochemical methods in organic synthesis and carbon dioxide utilization (Isse & Gennaro, 2002).

Safety and Hazards

properties

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzoylacetonitrile | |

CAS RN |

53882-93-2 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)